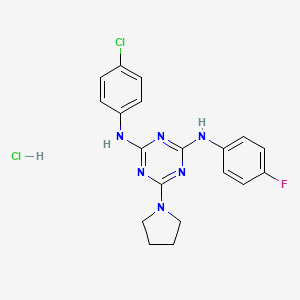

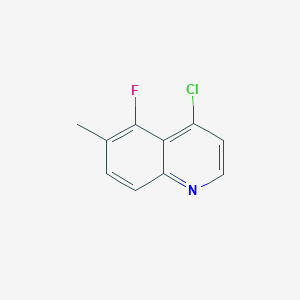

![molecular formula C21H23NO3S B2559536 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide CAS No. 2034406-07-8](/img/structure/B2559536.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide” is a complex organic molecule that contains a benzo[b]thiophene moiety. Benzo[b]thiophene is a polycyclic aromatic compound and is a constituent of petroleum . It’s known to exhibit a fluorescence quantum yield .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[b]thiophenes can be synthesized via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene . This method has been demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a benzo[b]thiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring .Chemical Reactions Analysis

Benzo[b]thiophenes can undergo a variety of chemical reactions. For example, an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been reported .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide derivatives exhibit potential as therapeutic agents due to their biological activities. For example, derivatives with a thiophene moiety have shown potent antiproliferative activity against cancer cell lines, including human colon carcinoma and non-small cell lung cancer. These compounds induce cell cycle arrest and apoptosis, highlighting their potential in cancer treatment (Jiao et al., 2009). Additionally, compounds from this class have been identified as novel histone deacetylase inhibitors, offering a promising approach for developing therapeutic agents for human cancer (Feng et al., 2011).

Organic Synthesis and Characterization

The compound and its derivatives serve as a key focus in the synthesis and characterization of novel organic molecules. Research on the electrochemical oxidation of amino-substituted benzamide derivatives, including those similar to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide, has improved the understanding of their antioxidant activity and free radical scavenging capacity (Jovanović et al., 2020). This research has implications for designing potent antioxidants based on benzamide scaffolds (Perin et al., 2018).

Antimicrobial and Antioxidant Properties

Investigations into the bactericidal activities of benzamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA) demonstrate the potential of these compounds as antimicrobial agents (Zadrazilova et al., 2015). Moreover, the study of their antioxidant properties provides valuable insights into their mechanism of action and potential applications in combating oxidative stress-related diseases.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-butoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-2-3-12-25-16-10-8-15(9-11-16)21(24)22-13-19(23)18-14-26-20-7-5-4-6-17(18)20/h4-11,14,19,23H,2-3,12-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUDDOSETORREP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate](/img/structure/B2559455.png)

![2-Chloro-N-[2-[(2,4-dimethylphenyl)sulfonylamino]-1-phenylethyl]propanamide](/img/structure/B2559460.png)

![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2559463.png)

![3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2559464.png)

![N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2559465.png)

![2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid](/img/structure/B2559470.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isobutyrate](/img/structure/B2559471.png)